Cas no 73469-52-0 (3-Isopropyl-2-methoxy-benzoic Acid)

3-Isopropyl-2-methoxy-benzoic Acid is a substituted benzoic acid derivative characterized by the presence of an isopropyl group at the 3-position and a methoxy group at the 2-position of the aromatic ring. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in coupling reactions and derivatization processes. Its methoxy and isopropyl substituents enhance stability and influence reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed transformations. The product is typically supplied in high purity, ensuring consistent performance in research and industrial settings.
3-Isopropyl-2-methoxy-benzoic Acid structure
73469-52-0 structure
Product name:3-Isopropyl-2-methoxy-benzoic Acid
CAS No:73469-52-0
MF:C11H14O3
MW:194.227063655853
CID:2129922
PubChem ID:4437804

3-Isopropyl-2-methoxy-benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Isopropyl-2-methoxybenzoic acid
    • 2-methoxy-3-propan-2-ylbenzoic acid
    • DB-074702
    • 73469-52-0
    • GS2756
    • SCHEMBL7831533
    • DTXSID00403294
    • 3-Isopropyl-2-methoxy-benzoic Acid
    • Inchi: InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3,(H,12,13)
    • InChI Key: JXOPHTJUFIRDJI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 194.094294304Da
  • Monoisotopic Mass: 194.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.5

3-Isopropyl-2-methoxy-benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I874783-2mg
3-Isopropyl-2-methoxy-benzoic Acid
73469-52-0
2mg
$ 65.00 2022-06-04
A2B Chem LLC
AY24146-1g
3-Isopropyl-2-methoxybenzoic acid
73469-52-0 97%
1g
$642.00 2024-04-19
A2B Chem LLC
AY24146-500mg
3-Isopropyl-2-methoxybenzoic acid
73469-52-0 97%
500mg
$469.00 2024-04-19
A2B Chem LLC
AY24146-250mg
3-Isopropyl-2-methoxybenzoic acid
73469-52-0 97%
250mg
$339.00 2024-04-19
TRC
I874783-1mg
3-Isopropyl-2-methoxy-benzoic Acid
73469-52-0
1mg
$ 50.00 2022-06-04
TRC
I874783-10mg
3-Isopropyl-2-methoxy-benzoic Acid
73469-52-0
10mg
$ 135.00 2022-06-04

Additional information on 3-Isopropyl-2-methoxy-benzoic Acid

3-Isopropyl-2-methoxy-benzoic Acid (CAS No: 73469-52-0)

3-Isopropyl-2-methoxy-benzoic Acid, a compound with the CAS number 73469-52-0, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid backbone with an isopropyl and methoxy substituent. The benzoic acid moiety serves as the foundation, while the isopropyl and methoxy groups introduce functional diversity, making this compound a valuable building block for various applications.

Recent advancements in synthetic chemistry have enabled researchers to explore novel synthesis routes for 3-isopropyl-2-methoxy-benzoic acid. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the aromatic ring. This method not only enhances the efficiency of synthesis but also opens up possibilities for incorporating additional functional groups, thereby expanding the compound's utility in drug design and material synthesis.

The benzoic acid core of this molecule is a well-known structure in organic chemistry, often utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The introduction of an isopropyl group at the 3-position and a methoxy group at the 2-position significantly alters the compound's physical and chemical properties. These substituents influence solubility, stability, and reactivity, making 3-isopropyl-2-methoxy-benzoic acid suitable for a wide range of applications.

In recent studies, 3-isopropyl-2-methoxy-benzoic acid has been investigated for its potential in drug discovery. Researchers have found that this compound exhibits promising bioactivity against various enzyme targets, including kinases and proteases. Its ability to modulate these enzymes suggests potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Furthermore, the compound's structural flexibility allows for further modification to enhance its pharmacokinetic properties, making it a compelling candidate for preclinical development.

Beyond pharmacology, 3-isopropyl-2-methoxy-benzoic acid has also found applications in materials science. Its aromatic structure and functional groups make it an ideal candidate for use in polymer synthesis and as a precursor in the development of advanced materials such as liquid crystals and organic semiconductors. Recent research has demonstrated that derivatives of this compound can be incorporated into polymer frameworks to improve their mechanical and electronic properties.

The synthesis of 3-isopropyl-2-methoxy-benzoic acid typically involves multi-step processes that require careful optimization to achieve high yields and purity. One common approach involves the Friedel-Crafts acylation reaction followed by hydrolysis to introduce the benzoic acid group. Subsequent substitution reactions are then employed to install the isopropyl and methoxy groups at specific positions on the aromatic ring.

From an environmental perspective, understanding the degradation pathways of 3-isopropyl-2-methoxy-benzoic acid is crucial for assessing its potential impact on ecosystems. Recent studies have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through metabolomics analysis. These findings highlight the importance of sustainable practices in chemical manufacturing to minimize environmental footprint.

In conclusion, 3-isopropyl-2-methoxy-benzoic acid (CAS No: 73469-52-0) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, combined with recent advancements in synthetic methods and application-oriented research, positions it as a key player in future innovations within chemistry and related fields.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk